4-Bromo-6-fluoro-1H-indazol-3-ol is a heterocyclic compound belonging to the indazole family, characterized by the presence of bromine and fluorine substituents. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized from ortho-substituted benzylidenehydrazines, typically starting with 2-fluorobenzaldehyde and hydrazine, which undergo cyclization to form the indazole core. The synthesis methods often involve various reaction conditions optimized for high yield and purity.
4-Bromo-6-fluoro-1H-indazol-3-ol is classified as an indazole derivative, which is a type of nitrogen-containing heterocyclic compound. Its unique structure arises from the incorporation of both bromine and fluorine atoms, which significantly influence its chemical reactivity and biological properties.
The synthesis of 4-Bromo-6-fluoro-1H-indazol-3-ol can be achieved through several routes:
The reaction conditions must be carefully controlled to optimize yield and minimize by-products. Parameters such as temperature, solvent choice, and reaction time are critical. For larger-scale industrial production, transition metal catalysts like palladium or copper may be employed to enhance reaction efficiency.
The molecular structure of 4-Bromo-6-fluoro-1H-indazol-3-ol features a five-membered ring containing two nitrogen atoms and substituents at the 4 and 6 positions.
Key structural data include:
4-Bromo-6-fluoro-1H-indazol-3-ol can participate in several types of chemical reactions:
Common reagents for these reactions include sodium hydride for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The choice of conditions significantly affects the outcome and yield of desired products.
The mechanism of action for 4-Bromo-6-fluoro-1H-indazol-3-ol involves its interaction with biological targets through various biochemical pathways.
Notably, this compound has shown interactions with leucine-rich repeat kinase 2 (LRRK2), which is implicated in Parkinson's disease. The binding to LRRK2 leads to inhibition, impacting cell signaling pathways crucial for neuronal function .
The physical properties include:
Chemical properties include:
Relevant analyses indicate that the presence of bromine and fluorine enhances its reactivity compared to non-halogenated analogs .
4-Bromo-6-fluoro-1H-indazol-3-ol has several significant applications:
Ligand-free palladium catalysis enables efficient construction of the 1H-indazole core, critical for synthesizing 4-bromo-6-fluoro-1H-indazol-3-ol. This method employs Pd(OAc)₂ as the catalyst with oxygen as a terminal oxidant, facilitating intramolecular C–N bond formation via C–H activation. The reaction proceeds through in situ generation of ketimine intermediates from ortho-aminobenzonitrile precursors, followed by Cu(OAc)₂-mediated N–N bond formation under aerobic conditions. This approach achieves yields of 75–92% and exhibits excellent functional group tolerance, accommodating electron-withdrawing halogens essential for subsequent derivatization [7] [10].
Regioselective halogenation is achieved through palladium-assisted directing group strategies. Bromination occurs preferentially at C4 due to the electron-directing effects of the indazole N1 atom, while fluorination at C6 leverages steric and electronic deactivation of adjacent positions. Key steps include:
Table 1: Palladium-Catalyzed Approaches to Halogenated Indazoles
Precursor | Catalyst System | Halogen Source | Position | Yield (%) |
---|---|---|---|---|
3-Amino-6-fluoroindazole | Pd(OAc)₂/O₂ | CuBr₂ | C4 | 85 |
1H-Indazole-3-carboxamide | PdCl₂(PPh₃)₂ | NBS | C4 | 78 |
6-Nitroindazole | Pd/C | KF | C6 | 82 |
Metal-free cyclization utilizes [bis(trifluoroacetoxy)iodo]benzene (PIFA) or iodine as oxidants to convert ortho-substituted hydrazones to 1H-indazoles. For 4-bromo-6-fluoro derivatives, 3-fluoro-2-methylaniline serves as the starting material, undergoing diazotization followed by hydrazone formation. Oxidative cyclization at 110°C affords the indazole core with bromine retention. This method achieves 70–85% yield and avoids transition metal contamination, crucial for pharmaceutical applications [2] [9].
Organophosphorus reagents (e.g., hexamethylphosphorous triamide) enable reductive cyclization of ortho-nitrobenzaldehyde derivatives. The process involves:
Table 2: Metal-Free Indazole Cyclization Methods
Substrate | Reagent | Conditions | Product Regioselectivity | Yield (%) |
---|---|---|---|---|
5-Bromo-3-fluoro-2-nitrobenzaldehyde | PIFA/KI | 110°C, 1.5 h | 1H-Indazole-4-bromo-6-fluoro | 80 |
2-Nitroaryl hydrazone | (Me₂N)₃P/SiH₄ | Toluene, 110°C | 3-Amino-2H-indazole | 75 |
Post-cyclization bromination employs halogen-exchange methodologies:
Direct fluorination utilizes Balz-Schiemann or halogen-fluorine exchange protocols:
Table 3: Late-Stage Halogenation Techniques
Substrate | Reagent | Position Modified | Key Advantage |
---|---|---|---|
4-Amino-6-fluoro-1H-indazole | NaNO₂/HBr, CuBr | C4 bromination | Retains C6-fluorine |
6-Amino-4-bromo-1H-indazole | isoamyl nitrite/HBF₄ | C6 fluorination | No metal catalysts required |
1H-Indazol-3-ol | NBS, CH₃CN, 0°C | C4 bromination | Hydroxyl-directed regioselectivity |
Comprehensive Compound Index
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1